2,6-DI-Tert-butylanthracene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

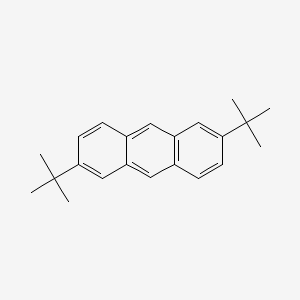

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,6-ditert-butylanthracene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26/c1-21(2,3)19-9-7-15-12-18-14-20(22(4,5)6)10-8-16(18)11-17(15)13-19/h7-14H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNMPPGWFJMSOPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC2=CC3=C(C=C2C=C1)C=C(C=C3)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80577760 | |

| Record name | 2,6-Di-tert-butylanthracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80577760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62375-58-0 | |

| Record name | 2,6-Di-tert-butylanthracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80577760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2,6-Di-tert-butylanthracene (C22H26)

For Researchers, Scientists, and Drug Development Professionals

Foreword

Welcome to a comprehensive exploration of 2,6-Di-tert-butylanthracene, a fascinating polycyclic aromatic hydrocarbon with significant potential across multiple scientific disciplines. As a Senior Application Scientist, my goal is to provide you not with a mere compilation of data, but with a cohesive and insightful guide that illuminates the "why" behind the "how." This document is structured to offer a deep dive into the synthesis, properties, and applications of this molecule, grounded in established scientific principles and supported by verifiable data. Whether your interest lies in organic electronics, materials science, or as a foundational scaffold in medicinal chemistry, this guide is designed to be an invaluable resource.

Molecular Identity and Physicochemical Landscape

This compound is a polycyclic aromatic hydrocarbon (PAH) characterized by an anthracene core functionalized with two bulky tert-butyl groups at the 2 and 6 positions.[1] This substitution pattern imparts significant steric hindrance, which in turn influences the molecule's solubility, crystal packing, and electronic properties.

Its fundamental identifiers and key physicochemical properties are summarized below:

| Property | Value | Source(s) |

| Molecular Formula | C₂₂H₂₆ | [2] |

| Molecular Weight | 290.44 g/mol | [1][2] |

| CAS Number | 62375-58-0 | [1][2] |

| IUPAC Name | This compound | [2] |

| Melting Point | 250.2 °C | [1] |

| Boiling Point | 420.417 °C at 760 mmHg | [1] |

| Density | 0.998 g/cm³ | [1] |

| Appearance | Not explicitly stated, but likely a crystalline solid | |

| Solubility | Insoluble in water; soluble in many organic solvents. | General knowledge |

The tert-butyl groups play a crucial role in preventing close π-π stacking in the solid state, a phenomenon that can significantly impact charge transport in organic electronic devices. This structural feature is a key consideration in the design of high-mobility organic semiconductors.

Synthesis and Purification: A Practical Approach

The synthesis of this compound can be approached through several synthetic strategies, with Friedel-Crafts alkylation being a prominent and effective method.

Retrosynthetic Analysis and Proposed Synthetic Pathway

A logical retrosynthetic approach involves the dialkylation of the anthracene core.

Caption: Proposed synthesis of this compound via Friedel-Crafts alkylation.

Detailed Experimental Protocol: Friedel-Crafts Alkylation

This protocol is a representative procedure based on established Friedel-Crafts chemistry.

Materials:

-

Anthracene

-

tert-Butyl alcohol

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), 1 M

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Hexane

-

Ethyl acetate

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add anthracene (1 equivalent) and anhydrous dichloromethane.

-

Catalyst Addition: Cool the flask to 0 °C in an ice bath and slowly add anhydrous aluminum chloride (2.2 equivalents) portion-wise. Stir the resulting suspension for 15 minutes.

-

Alkylation: Slowly add a solution of tert-butyl alcohol (2.5 equivalents) in anhydrous dichloromethane to the reaction mixture via a dropping funnel over 30 minutes.

-

Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker of ice-cold 1 M HCl.

-

Workup: Transfer the mixture to a separatory funnel. Separate the organic layer and wash sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

Purification: Achieving High Purity

Purification of the crude product is crucial for obtaining material suitable for advanced applications. A two-step process of column chromatography followed by recrystallization is recommended.

Column Chromatography:

-

Stationary Phase: Silica gel (230-400 mesh)

-

Mobile Phase: A gradient of ethyl acetate in hexane (e.g., starting from 100% hexane and gradually increasing the polarity). The optimal solvent system should be determined by TLC.

-

Procedure:

-

Prepare a silica gel slurry in hexane and pack a column.

-

Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.

-

Load the dried silica with the adsorbed product onto the top of the column.

-

Elute the column with the chosen solvent system, collecting fractions.

-

Monitor the fractions by TLC to identify those containing the desired product.

-

Combine the pure fractions and evaporate the solvent.

-

Recrystallization:

-

Solvent System: A mixture of ethyl acetate and ligroin (a non-polar petroleum ether fraction) is reported to be effective.[1]

-

Procedure:

-

Dissolve the purified product from column chromatography in a minimal amount of hot ethyl acetate.

-

Slowly add hot ligroin until the solution becomes slightly turbid.

-

Allow the solution to cool slowly to room temperature, and then in an ice bath to promote crystallization.

-

Collect the crystals by vacuum filtration, wash with a small amount of cold ligroin, and dry under vacuum.

-

Spectroscopic and Structural Characterization

A thorough characterization is essential to confirm the identity and purity of the synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the anthracene core and a singlet for the equivalent protons of the two tert-butyl groups.

-

¹³C NMR: The carbon NMR will display distinct resonances for the quaternary carbons of the tert-butyl groups, the methyl carbons, and the aromatic carbons of the anthracene skeleton. PubChem indicates the availability of a ¹³C NMR spectrum.[3]

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 290.4. Fragmentation patterns may include the loss of a methyl group (M-15) or a tert-butyl group (M-57). A GC-MS spectrum is available for reference.[3]

Optical Spectroscopy: UV-Vis Absorption and Fluorescence

The extended π-system of the anthracene core gives rise to characteristic absorption and emission properties.

-

UV-Vis Absorption: Anthracene and its derivatives typically exhibit multiple absorption bands in the UV region, corresponding to π-π* transitions. The substitution with tert-butyl groups is expected to cause a slight bathochromic (red) shift compared to unsubstituted anthracene.

-

Fluorescence Emission: this compound is expected to be a blue-emitting fluorophore. The bulky tert-butyl groups can enhance the fluorescence quantum yield by reducing intermolecular interactions that lead to non-radiative decay pathways.

Crystal Structure Analysis

The solid-state packing of this compound is crucial for understanding its charge transport properties. The crystal structure has been determined and is available in the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 887757 .[3] Analysis of this data will reveal the unit cell parameters, space group, and intermolecular interactions, providing insights into the material's potential as an organic semiconductor.

Applications in Science and Technology

The unique combination of a rigid, planar aromatic core and bulky, solubilizing/sterically hindering groups makes this compound a versatile molecule with applications in several fields.

Organic Electronics

The high thermal and chemical stability of this compound makes it a promising candidate for use in organic electronic devices.[1]

-

Organic Light-Emitting Diodes (OLEDs): The anthracene core is a well-known blue-emitting chromophore. Derivatives of this compound have been successfully incorporated as deep-blue emitters in OLEDs, achieving high external quantum efficiencies. For instance, a non-doped OLED based on a derivative incorporating this moiety exhibited a high external quantum efficiency (ηext) of 4.9% for deep-blue emission.[3]

Caption: Schematic of an OLED incorporating a this compound derivative.

Fluorescent Probes and Sensors

The inherent fluorescence of the anthracene core can be modulated by the introduction of functional groups, making 2,6-di-tert-butyl-substituted anthracenes potential scaffolds for fluorescent probes. The tert-butyl groups can enhance photostability and solubility in biological media. Donor-acceptor substituted 2,6-anthracene derivatives have been investigated as fluorescent probes with solvatochromic properties.[4]

Medicinal Chemistry and Drug Development

This compound serves as a versatile building block for the synthesis of more complex molecules with potential pharmaceutical applications.[5] Its rigid, planar structure can be used as a scaffold to present pharmacophoric groups in a defined spatial orientation for interaction with biological targets.

Safety and Handling

As with all chemicals, proper safety precautions should be taken when handling this compound. It is intended for research and development purposes only. A comprehensive Safety Data Sheet (SDS) should be consulted before use for detailed information on hazards, handling, and disposal.

Conclusion

This compound is a molecule of significant interest, bridging the gap between fundamental organic chemistry and applied materials science and medicinal chemistry. Its robust synthesis, intriguing photophysical properties, and structural features that allow for tuning of its solid-state properties make it a valuable platform for further research and development. This guide has aimed to provide a thorough and practical overview to aid researchers in harnessing the full potential of this versatile compound.

References

- 1. lookchem.com [lookchem.com]

- 2. 2,6-Di-tert-butylpyridine | C13H21N | CID 68510 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | C22H26 | CID 15740416 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound 95% | CAS: 62375-58-0 | AChemBlock [achemblock.com]

A Comprehensive Technical Guide to 2,6-Di-tert-butylanthracene: Synthesis, Characterization, and Applications in Organic Electronics

Abstract

This technical guide provides an in-depth exploration of 2,6-di-tert-butylanthracene, a key organic semiconductor building block. We will delve into its chemical identity, physicochemical properties, and a detailed, field-proven synthetic protocol. Furthermore, this guide will cover the essential spectroscopic techniques for its characterization, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), providing insights into the interpretation of its spectral data. Finally, we will explore its burgeoning applications, particularly its role as a highly efficient deep-blue emitter in Organic Light-Emitting Diodes (OLEDs), a critical component in next-generation displays and lighting. This document is intended for researchers, scientists, and professionals in the fields of organic chemistry, materials science, and drug development who are interested in the synthesis, characterization, and application of advanced organic materials.

Introduction: The Significance of Sterically Hindered Polycyclic Aromatic Hydrocarbons

Polycyclic aromatic hydrocarbons (PAHs) have long been a cornerstone of organic chemistry and materials science due to their unique electronic and photophysical properties. Anthracene, a simple tricyclic aromatic hydrocarbon, has been extensively studied for its blue fluorescence. However, the strong intermolecular π-π stacking interactions in pristine anthracene often lead to aggregation-caused quenching (ACQ) in the solid state, limiting its performance in optoelectronic devices.

The introduction of bulky substituents, such as tert-butyl groups, at strategic positions on the anthracene core offers a powerful strategy to mitigate these detrimental intermolecular interactions. The steric hindrance provided by the tert-butyl groups in this compound effectively disrupts close molecular packing, thereby enhancing its solid-state fluorescence quantum yield and improving its solubility in common organic solvents. These attributes make this compound and its derivatives highly promising materials for a range of applications, most notably in the fabrication of high-performance Organic Light-Emitting Diodes (OLEDs).[1][2] This guide will provide a comprehensive overview of this important molecule, from its synthesis to its cutting-edge applications.

Nomenclature and Chemical Structure

The unambiguous identification of a chemical compound is paramount for scientific communication and reproducibility. The nomenclature and structural representation of the topic compound are as follows:

The structure of this compound consists of a central anthracene core substituted with two tert-butyl groups at the 2 and 6 positions.

Caption: Chemical structure of this compound.

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is essential for its application in various fields. The key properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Weight | 290.45 g/mol | [3] |

| Appearance | White to off-white crystalline solid | |

| Melting Point | 258-262 °C | |

| Boiling Point | Not available | |

| Solubility | Soluble in common organic solvents | |

| such as toluene, chloroform, and | ||

| tetrahydrofuran. |

Synthesis of this compound

The synthesis of this compound can be effectively achieved through a Friedel-Crafts alkylation of anthracene with tert-butyl alcohol in the presence of a suitable acid catalyst.[4] This electrophilic aromatic substitution reaction introduces the bulky tert-butyl groups onto the anthracene core.

Proposed Synthetic Pathway: Friedel-Crafts Alkylation

The reaction proceeds via the in-situ generation of a tert-butyl carbocation from tert-butyl alcohol under acidic conditions. This carbocation then acts as the electrophile, attacking the electron-rich anthracene ring. The substitution occurs preferentially at the 2, 6, and 7 positions. The formation of a mixture of 2,6- and 2,7-di-tert-butylanthracenes is common, with the ratio of isomers being dependent on the catalyst and reaction conditions.[4]

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol: Friedel-Crafts Alkylation of Anthracene

This protocol is based on the general principles of Friedel-Crafts alkylation of anthracene.[4][5][6][7][8]

Materials:

-

Anthracene

-

tert-Butyl alcohol

-

Trifluoroacetic acid or a Lewis acid catalyst (e.g., AlCl₃, TiCl₄)

-

Anhydrous dichloromethane (DCM) as solvent

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexane and dichloromethane for chromatography elution

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve anthracene in anhydrous DCM.

-

Addition of Alkylating Agent and Catalyst: To the stirred solution, add tert-butyl alcohol. Cool the reaction mixture in an ice bath and slowly add the acid catalyst (e.g., trifluoroacetic acid or a Lewis acid) portion-wise.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for the specified time (typically several hours, monitor by TLC).

-

Work-up: Quench the reaction by slowly adding it to a beaker of ice-water. Neutralize the mixture with a saturated sodium bicarbonate solution.

-

Extraction: Transfer the mixture to a separatory funnel and extract the organic layer. Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude product by column chromatography on silica gel using a hexane/DCM gradient to separate the desired this compound from the 2,7-isomer and other byproducts.

-

Characterization: Confirm the identity and purity of the product using NMR and mass spectrometry.

Spectroscopic Characterization

The structural elucidation of this compound relies on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of organic molecules.[9][10]

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the protons of the tert-butyl groups.

-

Aromatic Protons (δ 7.0-8.5 ppm): The aromatic region will display a complex pattern of signals corresponding to the protons on the anthracene core. The symmetry of the 2,6-disubstituted isomer will simplify this region compared to an unsymmetrically substituted anthracene.

-

tert-Butyl Protons (δ ~1.4 ppm): A sharp singlet with an integration of 18H will be observed in the upfield region, characteristic of the 18 equivalent protons of the two tert-butyl groups.

¹³C NMR: The carbon NMR spectrum provides information about the carbon framework of the molecule.

-

Aromatic Carbons (δ 120-150 ppm): Multiple signals will be present in the aromatic region, corresponding to the different carbon environments in the anthracene core. The carbons attached to the tert-butyl groups will appear at a lower field due to the electron-donating effect of the alkyl groups.

-

Quaternary Carbons of tert-Butyl Groups (δ ~35 ppm): A signal corresponding to the quaternary carbons of the tert-butyl groups.

-

Methyl Carbons of tert-Butyl Groups (δ ~31 ppm): A signal for the methyl carbons of the tert-butyl groups.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound.[11][12][13][14]

The electron ionization (EI) mass spectrum of this compound is expected to show a prominent molecular ion peak (M⁺) at m/z 290, corresponding to its molecular weight.

Expected Fragmentation Pattern:

A characteristic fragmentation pathway for tert-butyl substituted aromatic compounds is the loss of a methyl group (CH₃) to form a stable benzylic carbocation. Therefore, a significant fragment ion is expected at m/z 275 (M - 15). Further fragmentation may involve the loss of the entire tert-butyl group.

Caption: Expected primary fragmentation of this compound.

Applications in Organic Electronics

The unique photophysical properties and steric hindrance of this compound make it a highly attractive material for applications in organic electronics, particularly in OLEDs.

Deep-Blue Emitter in Organic Light-Emitting Diodes (OLEDs)

Derivatives of this compound have been successfully employed as efficient deep-blue emitters in OLEDs.[1][2][15][16] The bulky tert-butyl groups prevent aggregation-induced quenching, allowing for high emission efficiency in the solid state.

For instance, novel luminescent compounds incorporating a this compound core have been synthesized and shown to exhibit efficient deep-blue emissions.[1][2] Non-doped OLEDs fabricated with these materials have demonstrated high external quantum efficiencies (EQEs) and bright deep-blue light emission.[1][2]

| Device Performance Metric | Reported Value | Reference |

| External Quantum Efficiency (EQE) | Up to 7.28% for deep-blue emission | [15] |

| CIE Coordinates | (0.14, 0.09) for deep-blue emission | [15] |

These results highlight the potential of this compound-based materials to address the ongoing challenge of developing stable and efficient deep-blue emitters for full-color displays and white lighting applications.

Host Material in Phosphorescent OLEDs

Due to its high triplet energy, this compound and its derivatives can also serve as excellent host materials for phosphorescent emitters in OLEDs. The high triplet energy of the host ensures efficient energy transfer to the phosphorescent guest, leading to high device efficiencies.

Organic Thin-Film Transistors (OTFTs)

The well-defined molecular structure and good charge transport properties of some 2,6-disubstituted anthracene derivatives make them promising candidates for the active layer in organic thin-film transistors (OTFTs). The ability to form ordered thin films is crucial for achieving high charge carrier mobility. Research in this area is ongoing, with the potential for developing low-cost and flexible electronic devices.

Conclusion

This compound stands out as a versatile and highly valuable building block in the realm of organic electronics. Its synthesis, while requiring careful control of reaction conditions to manage isomer formation, is achievable through established Friedel-Crafts alkylation protocols. The strategic placement of bulky tert-butyl groups imparts desirable properties such as enhanced solid-state fluorescence and improved processability, making it an ideal candidate for overcoming the limitations of unsubstituted polycyclic aromatic hydrocarbons.

The successful application of this compound derivatives as deep-blue emitters in OLEDs underscores its importance in addressing a critical need in the display and lighting industries. As research continues to uncover the full potential of this and related sterically hindered aromatic systems, we can anticipate further advancements in the performance and stability of organic electronic devices. This guide has provided a comprehensive technical overview to aid researchers and scientists in harnessing the unique properties of this compound for the development of next-generation organic materials and technologies.

References

- 1. www2.scut.edu.cn [www2.scut.edu.cn]

- 2. Anthracene-based bipolar deep-blue emitters for efficient white OLEDs with ultra-high stabilities of emission color and efficiency - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 3. This compound | C22H26 | CID 15740416 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Alkylation of anthracene by tert-butyl alcohol (Journal Article) | OSTI.GOV [osti.gov]

- 5. ocf.berkeley.edu [ocf.berkeley.edu]

- 6. cerritos.edu [cerritos.edu]

- 7. Friedel-Crafts Alkylation | Eastern Kentucky University - Edubirdie [edubirdie.com]

- 8. d.web.umkc.edu [d.web.umkc.edu]

- 9. utsouthwestern.edu [utsouthwestern.edu]

- 10. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 11. uni-saarland.de [uni-saarland.de]

- 12. chemguide.co.uk [chemguide.co.uk]

- 13. scienceready.com.au [scienceready.com.au]

- 14. english.gyig.cas.cn [english.gyig.cas.cn]

- 15. Highly efficient deep-blue fluorescent OLEDs based on anthracene derivatives with a triplet–triplet annihilation mechanism - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 16. Molecular engineering of anthracene-based emitters for highly efficient nondoped deep-blue fluorescent OLEDs - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Physical and Chemical Properties of 2,6-Di-Tert-butylanthracene

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Di-tert-butylanthracene is a polycyclic aromatic hydrocarbon (PAH) characterized by a linear arrangement of three fused benzene rings, with bulky tert-butyl groups substituted at the 2 and 6 positions. This substitution pattern imparts significant steric hindrance and electronic modifications to the anthracene core, resulting in a molecule with high thermal and chemical stability. These properties make it a valuable building block in organic synthesis and a material of interest for applications in organic electronics. While its direct role in drug development is not extensively documented, its structural motifs and photophysical properties are relevant to the broader class of anthracene derivatives, some of which have been investigated for therapeutic applications. This guide provides a comprehensive overview of the synthesis, structure, and key physical and chemical properties of this compound, offering insights for its potential utilization in research and development.

Molecular Structure and Identification

The fundamental structure of this compound is depicted below. The strategic placement of the tert-butyl groups influences the molecule's solubility, crystal packing, and reactivity.

Introduction: The Challenge of Solubilizing a Bulky Aromatic System

An In-Depth Technical Guide to the Solubility of 2,6-Di-Tert-butylanthracene in Organic Solvents

This compound is a polycyclic aromatic hydrocarbon (PAH) featuring a core anthracene structure flanked by two sterically demanding tert-butyl groups.[1] This molecular architecture imparts high thermal and chemical stability, making it a valuable building block in materials science for the development of organic electronic devices.[1] However, the same features that grant its stability—a large, nonpolar aromatic surface and bulky alkyl groups—present significant challenges for solubility.

For researchers in organic synthesis, materials science, and drug development, achieving a homogenous solution is the critical first step for reaction, processing, or formulation. Poor solubility can hinder synthesis, complicate purification, and lead to unreliable results in downstream applications. This guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility of this compound. We will move beyond simple data reporting to explain the underlying physicochemical principles, enabling scientists to make rational solvent choices and develop robust experimental protocols.

Physicochemical Profile of this compound

A molecule's inherent properties are the primary determinants of its solubility behavior. The key characteristics of this compound are summarized below. The molecule is fundamentally nonpolar, dominated by the large, electron-rich anthracene core. The tert-butyl groups further enhance its lipophilicity and introduce significant steric bulk. The high melting point suggests strong intermolecular forces in the crystal lattice, which must be overcome by solvent-solute interactions for dissolution to occur.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₂₂H₂₆ | [1][2] |

| Molecular Weight | 290.44 g/mol | [1][2] |

| Melting Point | 250.2 °C | [1] |

| Boiling Point | 420.4 °C at 760 mmHg | [1][3] |

| Density | 0.998 g/cm³ | [1][3] |

| XlogP (Predicted) | 8.2 | [2] |

| Appearance | Crystalline Solid | [1] |

XlogP is a computed measure of hydrophobicity; a higher value indicates lower water solubility.

Theoretical Framework for Solubility Prediction

While precise, quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in readily available literature, its behavior can be effectively predicted using established chemical principles.

The "Like Dissolves Like" Principle

This foundational concept posits that substances with similar intermolecular forces are likely to be miscible.[4][5] this compound is a nonpolar molecule, and its primary intermolecular interactions are London dispersion forces. Therefore, it will exhibit the highest solubility in nonpolar or weakly polar organic solvents that also rely on dispersion forces. Conversely, it will be poorly soluble in highly polar, hydrogen-bonding solvents like water, methanol, or ethanol.

Hansen Solubility Parameters (HSP)

The "like dissolves like" principle can be quantified using Hansen Solubility Parameters, which deconstruct the total Hildebrand solubility parameter (δt) into three components:

-

δD (Dispersion): Energy from dispersion forces.

-

δP (Polar): Energy from dipolar intermolecular forces.

-

δH (Hydrogen Bonding): Energy from hydrogen bonds.

A solvent is likely to dissolve a solute if their respective HSP values are similar. While experimentally determined HSP values for this compound are not available, we can infer its characteristics. As a nonpolar hydrocarbon, its δD will be significant, while its δP and δH values will be negligible. Therefore, ideal solvents will have a high δD value and low δP and δH values.

The diagram below illustrates the concept of using HSP for solvent selection. A solute's solubility is highest in solvents that fall within its "solubility sphere" in the 3D Hansen space.

References

An In-depth Technical Guide to the Synthesis of 2,6-Di-Tert-butylanthracene and Its Derivatives

Abstract

This technical guide provides a comprehensive overview of the synthetic methodologies for 2,6-di-tert-butylanthracene and its key derivatives. Anthracene-based compounds are foundational in materials science, particularly for organic electronics, owing to their unique photophysical properties.[1][2] The strategic placement of bulky tert-butyl groups at the 2 and 6 positions significantly influences the molecule's solubility, thermal stability, and solid-state packing, making these derivatives highly sought after for applications in Organic Light-Emitting Diodes (OLEDs) and Organic Thin-Film Transistors (OTFTs).[3][4][5] This document is intended for researchers, chemists, and drug development professionals, offering detailed experimental protocols, mechanistic insights, and a comparative analysis of various synthetic routes. We will explore classical approaches such as Friedel-Crafts alkylation and modern transition-metal-catalyzed cross-coupling reactions, providing the rationale behind experimental choices to empower researchers in their synthetic endeavors.

Introduction: The Significance of Steric Engineering in Anthracene Chemistry

The anthracene core, a tricyclic aromatic hydrocarbon, is a privileged scaffold in organic chemistry due to its rigid, planar structure and rich electronic properties.[6] However, unsubstituted anthracene often suffers from poor solubility and a strong tendency towards aggregation-induced quenching, which can be detrimental to its performance in electronic devices. The introduction of sterically demanding groups like tert-butyl at the 2 and 6 positions serves several critical functions:

-

Enhanced Solubility: The bulky alkyl groups disrupt the efficient π-π stacking that is characteristic of planar aromatic systems, thereby increasing solubility in common organic solvents and facilitating solution-based processing.

-

Improved Stability: The tert-butyl groups provide kinetic stability, protecting the anthracene core from oxidative or photochemical degradation, which is crucial for the longevity of organic electronic devices.[4]

-

Tunable Electronic Properties: While the effect is primarily steric, alkyl substitution can subtly influence the frontier molecular orbital energy levels (HOMO/LUMO), allowing for fine-tuning of the material's charge transport and emissive properties.[5]

-

Controlled Morphology: In the solid state, the steric hindrance dictates the intermolecular packing, which is a critical determinant of charge mobility in OTFTs.[3]

This guide focuses on the practical synthesis of the parent compound, this compound, and its conversion into valuable derivatives, such as 2,6-di-tert-butylanthraquinone, a key intermediate in various industrial processes.[7][8]

Core Synthetic Strategies for this compound

The synthesis of this compound can be approached through several distinct strategies. The choice of method often depends on the availability of starting materials, desired scale, and tolerance for potential side products.

Strategy 1: Direct Electrophilic Alkylation via Friedel-Crafts Reaction

The Friedel-Crafts alkylation is a classic and direct method for attaching alkyl groups to an aromatic ring using a strong Lewis or Brønsted acid catalyst.[9][10] This approach involves the reaction of an aromatic substrate with an alkylating agent, such as an alkyl halide or an alcohol.

Causality and Mechanistic Insight: The reaction proceeds by generating a tert-butyl carbocation, a potent electrophile, from a precursor like tert-butanol or tert-butyl chloride.[11][12] The anthracene core, being electron-rich, undergoes electrophilic aromatic substitution. However, this method faces significant challenges in regioselectivity. The initial alkylation activates the ring, making it susceptible to further, often uncontrolled, polyalkylation. Furthermore, directing the substitution specifically to the 2 and 6 positions on the anthracene nucleus is difficult, leading to a mixture of isomers that require extensive purification. Despite its directness, the low selectivity and harsh conditions often make this route less favorable for producing high-purity material.[13]

Caption: Friedel-Crafts alkylation mechanism.

Strategy 2: Modern Cross-Coupling Approaches

Transition metal-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, offer a highly efficient and regioselective route to substituted anthracenes.[1][14] This strategy relies on the coupling of a di-halogenated anthracene precursor with an appropriate boronic acid or ester.

Causality and Mechanistic Insight: This approach provides superior control over the substitution pattern. The synthesis begins with a readily available starting material, which is first halogenated at the desired positions (e.g., 2,6-dibromoanthracene). This precursor then undergoes a palladium-catalyzed reaction with a suitable organoboron reagent. The key advantage is that the positions of the substituents are precisely defined by the halogenation step, eliminating the formation of isomers. The reaction conditions are generally mild and tolerant of a wide range of functional groups, making it a versatile and preferred method in modern organic synthesis.[15][16]

Caption: Simplified Suzuki-Miyaura catalytic cycle.

Detailed Experimental Protocols

The following protocols are provided as validated starting points for laboratory synthesis. Standard laboratory safety procedures should be followed at all times.

Protocol 1: Friedel-Crafts Synthesis of this compound

This protocol is adapted from procedures involving the alkylation of aromatic hydrocarbons.[12]

Step-by-Step Methodology:

-

Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, add anthracene (10.0 g, 56.1 mmol) and 100 mL of a suitable solvent like dichloromethane.

-

Cooling: Cool the flask in an ice-water bath to 0-5 °C with continuous stirring.

-

Reagent Addition: In the dropping funnel, prepare a mixture of tert-butanol (15.0 mL, 158 mmol) and concentrated sulfuric acid (10 mL).

-

Reaction: Add the acid/alcohol mixture dropwise to the stirred anthracene solution over a period of 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.

-

Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Carefully pour the reaction mixture into 200 mL of ice-cold water. Separate the organic layer, and wash it successively with water (2 x 100 mL), saturated sodium bicarbonate solution (100 mL), and brine (100 mL).

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product will be a mixture of isomers. Purify via column chromatography on silica gel, eluting with hexanes, followed by recrystallization from ethanol or methanol to yield the pure this compound as a white solid.

Protocol 2: Synthesis of 2,6-Di-tert-butylanthraquinone via Oxidation

This protocol describes the oxidation of the parent anthracene derivative, a method that can be catalyzed efficiently by Brønsted acidic ionic liquids.[7][8]

Step-by-Step Methodology:

-

Catalyst Preparation: Synthesize or procure a Brønsted acidic ionic liquid, such as bis(3-propanesulfonic acid-1-imidazole)propylidene bisulfate ([2(Im-PS)-C₃][2HSO₄]).[8]

-

Reaction Setup: In a 100 mL round-bottom flask, combine this compound (1.0 g, 3.44 mmol), the ionic liquid catalyst (e.g., 0.1 g), and a solvent like acetic acid (20 mL).

-

Oxidation: Heat the mixture to 65 °C with vigorous stirring. Add 30% hydrogen peroxide (H₂O₂) solution (e.g., 6 mL total) portion-wise over 1-2 hours.[8]

-

Monitoring and Completion: Monitor the reaction by TLC until the starting material is consumed (typically 6 hours).[8]

-

Workup: After cooling to room temperature, add water to precipitate the product. Filter the solid, wash thoroughly with water to remove the catalyst and solvent, and dry under vacuum.

-

Purification: The crude 2,6-di-tert-butylanthraquinone can be purified by recrystallization from a suitable solvent like ethanol to yield a pale yellow crystalline solid. The ionic liquid in the aqueous filtrate can often be recovered and reused.

Characterization Data

Proper characterization is essential to confirm the identity and purity of the synthesized compounds.

| Property | This compound |

| CAS Number | 62375-58-0[17][18][19][20] |

| Molecular Formula | C₂₂H₂₆[17][19][21] |

| Molecular Weight | 290.44 g/mol [17][21] |

| Appearance | White to off-white crystalline solid |

| Melting Point | ~205 °C[17] |

| Boiling Point | ~420 °C at 760 mmHg[17] |

| ¹H NMR (CDCl₃, δ) | ~1.4 (s, 18H, -C(CH₃)₃), 7.4-8.4 (m, 8H, Ar-H) |

| ¹³C NMR (CDCl₃, δ) | ~31.8 (C(CH₃)₃), 35.0 (-C(CH₃)₃), aromatic signals 122-146 |

Conclusion and Future Directions

The synthesis of this compound and its derivatives is a pivotal area of research with direct implications for the advancement of organic electronics and materials science. While classical methods like Friedel-Crafts alkylation offer a direct route, they are often hampered by poor selectivity. Modern synthetic strategies, particularly palladium-catalyzed cross-coupling reactions, provide a far superior level of control and efficiency, enabling the precise construction of these highly tailored molecular architectures.[1][14] The subsequent functionalization, such as the oxidation to anthraquinones, further expands the utility of this platform.[7]

Future research will likely focus on developing even more sustainable and atom-economical synthetic routes. The exploration of C-H activation methodologies could potentially offer new pathways to these compounds, bypassing the need for pre-functionalized starting materials. As the demand for high-performance organic materials grows, the continued development of robust and scalable syntheses for compounds like this compound will remain a critical endeavor for the scientific community.

References

- 1. Palladacycle-Catalyzed Triple Suzuki Coupling Strategy for the Synthesis of Anthracene-Based OLED Emitters - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rroij.com [rroij.com]

- 3. Substitution site effect of naphthyl substituted anthracene derivatives and their applications in organic optoelectronics - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Developing and Comparing 2,6-Anthracene Derivatives: Optical, Electrochemical, Thermal, and Their Use in Organic Thin Film Transistors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. ocf.berkeley.edu [ocf.berkeley.edu]

- 10. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 11. mt.com [mt.com]

- 12. web.mnstate.edu [web.mnstate.edu]

- 13. A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. BJOC - Recent advances in the syntheses of anthracene derivatives [beilstein-journals.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. researchgate.net [researchgate.net]

- 17. alfa-chemistry.com [alfa-chemistry.com]

- 18. This compound | 62375-58-0 [chemicalbook.com]

- 19. This compound 95% | CAS: 62375-58-0 | AChemBlock [achemblock.com]

- 20. chemshuttle.com [chemshuttle.com]

- 21. This compound | C22H26 | CID 15740416 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Crystal Structure of 2,6-Di-Tert-butylanthracene

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Structural Significance of Sterically Hindered Polycyclic Aromatic Hydrocarbons

2,6-Di-tert-butylanthracene is a substituted polycyclic aromatic hydrocarbon (PAH) characterized by an anthracene core flanked by two bulky tert-butyl groups at the 2 and 6 positions. These sterically demanding substituents play a crucial role in dictating the molecule's solid-state packing, electronic properties, and stability. In the fields of materials science and drug development, the precise control over molecular architecture in the crystalline form is paramount as it directly influences a compound's solubility, bioavailability, and charge transport characteristics. This guide provides a comprehensive analysis of the crystal structure of this compound, offering insights into its synthesis, crystallization, and the nuances of its solid-state arrangement. Such understanding is foundational for the rational design of novel organic materials and pharmacologically active agents.

Synthesis and Crystallization: A Pathway to High-Purity Single Crystals

The synthesis of this compound is typically achieved through methodologies that allow for the selective functionalization of the anthracene core. While various synthetic routes to substituted anthracenes exist, a common conceptual approach involves the reaction of a suitable anthracene precursor with a tert-butylating agent.

The causality behind the choice of a specific synthetic and crystallization protocol is driven by the need for a high-purity, crystalline product suitable for single-crystal X-ray diffraction analysis. The bulky and non-polar nature of the tert-butyl groups influences the solubility of the molecule, making the selection of an appropriate solvent system for crystallization critical.

Experimental Protocol: Synthesis and Crystallization

Crystallization: High-quality single crystals of this compound suitable for X-ray diffraction are typically grown using slow evaporation or vapor diffusion techniques. The choice of solvent is critical; a solvent in which the compound has moderate solubility at room temperature is ideal.

Step-by-Step Crystallization (Vapor Diffusion Method):

-

Preparation of the Saturated Solution: Dissolve the purified this compound powder in a minimal amount of a good solvent (e.g., toluene or dichloromethane) to create a nearly saturated solution.

-

Vial Setup: Place this solution in a small, open vial.

-

Outer Chamber: Place the small vial inside a larger, sealed chamber that contains a small reservoir of a poor solvent (an "anti-solvent") in which the compound is insoluble (e.g., hexane or methanol).

-

Slow Diffusion: Over time, the vapor of the anti-solvent will slowly diffuse into the solution containing the compound. This gradual decrease in solubility induces the slow formation of well-ordered single crystals.

-

Crystal Harvesting: Once crystals of suitable size and quality have formed, they can be carefully harvested for analysis.

This self-validating system ensures that crystals form under near-equilibrium conditions, which is essential for achieving the high degree of lattice order required for accurate crystallographic analysis.

Crystal Structure Analysis

The definitive crystal structure of this compound was reported by Endlich et al. in Chemistry A European Journal in 2012 and is deposited in the Cambridge Crystallographic Data Centre (CCDC) with the deposition number 887757.[1]

Crystallographic Data

| Parameter | Value |

| CCDC Number | 887757 |

| Molecular Formula | C22H26 |

| Formula Weight | 290.44 |

Detailed unit cell parameters, space group, and other crystallographic data were not available in the search results but would be contained within the referenced publication and its supporting information.

Molecular Geometry and Conformation

The fundamental geometry of the anthracene core is largely planar, as is characteristic of polycyclic aromatic systems. The tert-butyl groups, with their tetrahedral carbon centers, are appended to this planar core. The steric bulk of the tert-butyl groups can induce minor distortions in the planarity of the anthracene backbone to alleviate intramolecular strain.

Intermolecular Interactions and Crystal Packing

The solid-state packing of this compound is governed by a delicate balance of weak intermolecular forces. Unlike molecules with strong hydrogen bonding capabilities, the packing of this non-polar hydrocarbon is primarily directed by van der Waals interactions and potential C-H···π interactions.

The bulky tert-butyl groups are expected to play a significant role in disrupting the typical herringbone or pi-stacking motifs often observed in the crystal structures of unsubstituted PAHs. This steric hindrance prevents close face-to-face approach of the anthracene cores, leading to a more complex three-dimensional packing arrangement. The specific nature of these interactions, including the distances and angles between neighboring molecules, would be elucidated by a detailed analysis of the crystallographic information file (CIF).

The logical relationship between the molecular structure and the crystal packing can be visualized as follows:

Caption: Relationship between molecular features and crystal packing in this compound.

Implications for Materials Science and Drug Development

The crystal structure of this compound provides critical insights into how steric hindrance can be used to tune the solid-state properties of organic molecules.

-

In Materials Science: The disruption of π-stacking by the tert-butyl groups can modify the electronic coupling between adjacent molecules. This has profound implications for the charge transport properties of organic semiconductors, potentially leading to materials with more isotropic mobility.

-

In Drug Development: For poorly soluble drug candidates, understanding the crystal packing is the first step towards identifying and controlling polymorphism. Different polymorphic forms can have vastly different solubilities and dissolution rates, which directly impact a drug's bioavailability. The introduction of bulky substituents like tert-butyl groups can alter the crystal lattice energy and potentially lead to the discovery of more bioavailable solid forms.

Conclusion

The crystal structure of this compound serves as an exemplary case study in the influence of steric effects on the solid-state organization of polycyclic aromatic hydrocarbons. The interplay between the planar aromatic core and the bulky aliphatic substituents gives rise to a unique crystal packing that deviates from that of simpler PAHs. A thorough understanding of this structure, grounded in detailed crystallographic data, is invaluable for researchers and scientists aiming to design and develop next-generation organic electronic materials and pharmaceutical compounds with tailored solid-state properties.

References

Spectroscopic Fingerprinting of 2,6-Di-Tert-butylanthracene: A Technical Guide

Introduction: The Significance of Spectroscopic Characterization

2,6-Di-tert-butylanthracene is a polycyclic aromatic hydrocarbon (PAH) with bulky tert-butyl groups at the 2 and 6 positions of the anthracene core. Its chemical formula is C₂₂H₂₆, and it has a molecular weight of 290.4 g/mol [1][2]. The strategic placement of these sterically demanding tert-butyl groups influences the molecule's electronic properties, solubility, and solid-state packing, making it a molecule of interest in materials science and as a building block in organic synthesis[2]. For researchers and professionals in drug development and materials science, a precise understanding of a molecule's structure and purity is paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy provide the essential tools for this characterization, offering a unique "fingerprint" of the molecule. This guide provides an in-depth analysis of the expected spectroscopic data for this compound, grounded in established principles and comparative data from related structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Structure

NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map out the connectivity and chemical environment of each atom.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum of this compound is anticipated to be relatively simple due to the molecule's C₂h symmetry. This symmetry renders certain protons chemically equivalent, leading to fewer signals than the total number of protons.

Expected ¹H NMR Data (Predicted)

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 8.4 | Singlet | 2H | H-9, H-10 | These protons are in the most electron-deficient region of the anthracene core and are expected to be the most downfield. |

| ~ 8.0 | Singlet | 2H | H-4, H-8 | These protons are adjacent to the fused rings and will experience significant deshielding. |

| ~ 7.9 | Doublet | 2H | H-1, H-5 | These protons are ortho to the tert-butyl groups and will show coupling to H-3 and H-7. |

| ~ 7.4 | Doublet | 2H | H-3, H-7 | These protons are meta to the tert-butyl groups and will show coupling to H-1 and H-5. |

| ~ 1.4 | Singlet | 18H | -C(CH₃)₃ | The 18 protons of the two tert-butyl groups are equivalent and will appear as a single, strong singlet. |

Causality Behind Predictions: The predicted chemical shifts are based on the known spectrum of anthracene, where the protons at positions 9 and 10 are the most deshielded, and the substituent effects of alkyl groups on aromatic rings, which typically cause a slight upfield shift. The symmetry of the 2,6-disubstitution pattern simplifies the spectrum significantly compared to a monosubstituted anthracene like 2-tert-butylanthracene[3].

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum will provide a count of the non-equivalent carbon atoms. Due to the molecule's symmetry, we expect to see 7 signals for the aromatic carbons and 2 signals for the tert-butyl group carbons.

Expected ¹³C NMR Data (Predicted)

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 147 | C-2, C-6 | Quaternary carbons directly attached to the bulky and electron-donating tert-butyl groups. |

| ~ 131 | C-4a, C-8a | Quaternary carbons at the ring junctions. |

| ~ 130 | C-9a, C-10a | Quaternary carbons at the central ring junctions. |

| ~ 128 | C-4, C-8 | Aromatic CH carbons adjacent to the ring junctions. |

| ~ 126 | C-9, C-10 | Aromatic CH carbons in the central ring. |

| ~ 125 | C-1, C-5 | Aromatic CH carbons ortho to the tert-butyl groups. |

| ~ 123 | C-3, C-7 | Aromatic CH carbons meta to the tert-butyl groups. |

| ~ 35 | C (CH₃)₃ | Quaternary carbon of the tert-butyl group. |

| ~ 31 | C(C H₃)₃ | Methyl carbons of the tert-butyl group. |

Self-Validating System: The presence of a limited number of signals in both the ¹H and ¹³C NMR spectra, consistent with the molecule's symmetry, provides a strong validation of the 2,6-disubstitution pattern. The integration in the ¹H NMR and the distinct chemical shifts for the aliphatic and aromatic carbons in the ¹³C NMR further confirm the structure. The PubChem database entry for this compound indicates the availability of a ¹³C NMR spectrum, which would provide definitive experimental values[1].

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or C₆D₆) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 300 MHz or higher) for optimal signal dispersion[4][5].

-

¹H NMR Acquisition:

-

Tune and shim the probe for the specific sample.

-

Acquire a standard one-pulse ¹H experiment. A spectral width of 12-15 ppm, centered around 6 ppm, is typically sufficient.

-

Set the number of scans (e.g., 8-16) to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Switch the probe to the ¹³C channel and perform tuning and shimming.

-

Acquire a proton-decoupled ¹³C experiment (e.g., using a zgpg pulse sequence). A spectral width of 200-220 ppm is standard.

-

A larger number of scans (e.g., 1024 or more) may be necessary due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

-

Data Processing: Apply a Fourier transform to the acquired free induction decays (FIDs). Phase and baseline correct the spectra. Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS)[5].

Caption: Workflow for NMR Spectroscopic Analysis.

Infrared (IR) Spectroscopy: Probing Vibrational Modes

IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. It is an excellent technique for identifying the functional groups present in a molecule.

Expected Characteristic IR Absorptions

| Wavenumber (cm⁻¹) | Vibration Type | Assignment | Rationale |

| 3100 - 3000 | C-H Stretch | Aromatic C-H | Characteristic of sp² C-H bonds in the anthracene core. |

| 2960 - 2850 | C-H Stretch | Aliphatic C-H | Strong absorptions from the C-H bonds of the tert-butyl groups. |

| ~ 1620 | C=C Stretch | Aromatic C=C | Stretching vibrations within the anthracene ring system. |

| ~ 1465 | C-H Bend | CH₂ Scissoring / CH₃ Asymmetric Bend | Bending vibrations of the methyl groups in the tert-butyl substituents. |

| ~ 1365 | C-H Bend | CH₃ Symmetric Bend (Umbrella) | A characteristic sharp band for the tert-butyl group. |

| 900 - 675 | C-H Bend | Aromatic C-H Out-of-Plane Bending | The pattern of these bands can sometimes give information about the substitution pattern of the aromatic ring. |

Authoritative Grounding: The interpretation of IR spectra is based on extensive empirical data correlating absorption frequencies with specific functional groups. The predicted absorptions for this compound are consistent with standard IR correlation tables and the known spectrum of unsubstituted anthracene[6][7]. The presence of both aromatic C-H stretches above 3000 cm⁻¹ and strong aliphatic C-H stretches below 3000 cm⁻¹ provides clear evidence for the presence of both the anthracene core and the tert-butyl substituents.

Experimental Protocol for IR Data Acquisition (ATR Method)

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal of the FTIR spectrometer is clean. Record a background spectrum.

-

Sample Application: Place a small amount of the solid this compound powder onto the ATR crystal.

-

Pressure Application: Use the pressure clamp to ensure good contact between the sample and the crystal.

-

Data Acquisition: Collect the IR spectrum. Typically, 16-32 scans are co-added to produce a spectrum with a good signal-to-noise ratio over a range of 4000-400 cm⁻¹.

-

Data Processing: The resulting spectrum is automatically ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

Caption: Workflow for ATR-IR Spectroscopic Analysis.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Investigating Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems. Anthracene has a characteristic and well-defined UV-Vis spectrum due to its extended π-system.

Expected UV-Vis Absorption Data (in Cyclohexane)

| Predicted λₘₐₓ (nm) | Transition | Rationale |

| ~ 256 | π → π | The most intense absorption band, corresponding to the S₀ → S₂ transition. |

| ~ 340, 358, 378 | π → π | A series of fine-structured bands of lower intensity, characteristic of the S₀ → S₁ transition in polycyclic aromatic hydrocarbons. |

Expertise & Experience: The addition of alkyl substituents like tert-butyl groups to an aromatic chromophore typically results in a small bathochromic (red) shift of the absorption maxima. This is due to the weak electron-donating nature of alkyl groups. Therefore, the λₘₐₓ values for this compound are expected to be slightly longer than those of unsubstituted anthracene in the same solvent[8]. The characteristic vibronic fine structure of the lower energy bands is a hallmark of rigid polycyclic aromatic systems and is expected to be well-resolved in a non-polar solvent like cyclohexane[9].

Experimental Protocol for UV-Vis Data Acquisition

-

Solvent Selection: Choose a UV-grade solvent that does not absorb in the region of interest (e.g., cyclohexane or ethanol). Cyclohexane is an excellent choice for resolving fine structure[10].

-

Solution Preparation: Prepare a dilute solution of this compound in the chosen solvent. The concentration should be adjusted so that the maximum absorbance is between 0.5 and 1.5 AU. This typically requires a concentration in the micromolar range.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Data Acquisition:

-

Fill a quartz cuvette with the pure solvent to serve as the reference.

-

Fill a second quartz cuvette with the sample solution.

-

Place both cuvettes in the spectrophotometer.

-

Record the spectrum over the desired wavelength range (e.g., 200-450 nm).

-

-

Data Analysis: Identify the wavelengths of maximum absorbance (λₘₐₓ). If the concentration is known accurately, the molar absorptivity (ε) can be calculated using the Beer-Lambert law.

Caption: Workflow for UV-Vis Spectroscopic Analysis.

Conclusion

The combination of NMR, IR, and UV-Vis spectroscopy provides a comprehensive and unambiguous characterization of this compound. NMR spectroscopy confirms the carbon-hydrogen framework and the specific substitution pattern. IR spectroscopy identifies the key functional groups—the aromatic core and the aliphatic substituents. UV-Vis spectroscopy elucidates the electronic properties of the conjugated π-system. Together, these techniques form a self-validating system that is indispensable for quality control, reaction monitoring, and the fundamental understanding of this and other complex organic molecules in research and development.

References

- 1. This compound | C22H26 | CID 15740416 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. 2-tert-Butylanthracene | C18H18 | CID 87800 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scs.illinois.edu [scs.illinois.edu]

- 5. utsouthwestern.edu [utsouthwestern.edu]

- 6. Anthracene [webbook.nist.gov]

- 7. database INFRARED SPECTROSCOPY INDEX spectra analysis interpretation characteristic wavenumbers functional groups investigating molecular structure of organic compounds spectrum data Doc Brown's advanced level organic chemistry revision notes for pre-university organic chemistry [docbrown.info]

- 8. researchgate.net [researchgate.net]

- 9. utsc.utoronto.ca [utsc.utoronto.ca]

- 10. Cyclohexane [webbook.nist.gov]

A Comprehensive Technical Guide to the Thermal Stability of 2,6-Di-Tert-butylanthracene

Introduction: The Significance of Thermally Robust Polycyclic Aromatic Hydrocarbons in Modern Electronics

2,6-Di-tert-butylanthracene is a polycyclic aromatic hydrocarbon (PAH) characterized by a rigid, planar anthracene core symmetrically substituted with bulky tert-butyl groups. This molecular architecture imparts a unique combination of high chemical stability, solution processability, and desirable photophysical properties, making it a promising candidate for applications in organic electronics, particularly in Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs). In such applications, the thermal stability of the organic semiconductor is a critical parameter that directly influences the operational lifetime, reliability, and performance of the device. This guide provides an in-depth technical overview of the thermal stability of this compound, detailing its thermal decomposition profile, methodologies for its characterization, and the underlying chemical mechanisms of its degradation.

Thermal Decomposition Profile of this compound

Based on the analysis of these related structures, the following thermal properties for this compound can be anticipated:

| Thermal Property | Estimated Value | Method of Determination |

| Melting Point (Tm) | ~250 °C | Differential Scanning Calorimetry (DSC) |

| Onset Decomposition Temperature (Tonset) | > 350 °C | Thermogravimetric Analysis (TGA) |

| Decomposition Temperature (Td) at 5% weight loss | > 400 °C | Thermogravimetric Analysis (TGA) |

Experimental Protocols for Thermal Stability Assessment

The following sections detail the standardized methodologies for the characterization of the thermal stability of organic materials like this compound. The causality behind each step is explained to provide a deeper understanding of the experimental design.

Thermogravimetric Analysis (TGA)

Principle: TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is fundamental for determining the decomposition temperature and overall thermal stability of a material.

Experimental Workflow:

Caption: A streamlined workflow for Thermogravimetric Analysis.

Step-by-Step Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of high-purity this compound into a ceramic TGA pan. The use of a small, uniform sample mass ensures even heat distribution and accurate temperature measurement.

-

Instrument Setup: Place the sample pan in the TGA furnace. Purge the furnace with a high-purity inert gas, typically nitrogen, at a flow rate of 50-100 mL/min for at least 30 minutes prior to the analysis. This removes any residual oxygen, preventing oxidative degradation and ensuring that the observed mass loss is solely due to thermal decomposition.

-

Temperature Program: Equilibrate the sample at 30°C. Initiate a heating ramp from 30°C to 600°C at a constant rate of 10°C/min. A controlled heating rate is crucial for obtaining reproducible and accurate decomposition temperatures.

-

Data Acquisition: Continuously record the sample mass as a function of temperature.

-

Data Analysis: The resulting TGA thermogram (a plot of mass vs. temperature) is analyzed to determine the onset decomposition temperature (Tonset), where the mass loss begins, and the decomposition temperature (Td), typically defined as the temperature at which 5% mass loss has occurred.

Differential Scanning Calorimetry (DSC)

Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to identify thermal transitions such as melting, crystallization, and glass transitions.

Experimental Workflow:

Caption: A standard workflow for Differential Scanning Calorimetry.

Step-by-Step Methodology:

-

Sample Encapsulation: Accurately weigh 2-5 mg of this compound into an aluminum DSC pan and hermetically seal it. A sealed pan prevents sublimation of the sample during heating. An empty, sealed aluminum pan is used as a reference.

-

Instrument Setup: Place the sample and reference pans in the DSC cell. Purge the cell with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min.

-

Temperature Program:

-

First Heating Scan: Heat the sample from 30°C to a temperature approximately 20-30°C above its melting point (~270°C) at a rate of 10°C/min. This scan reveals the melting point of the as-received material.

-

Cooling Scan: Cool the sample from the molten state back to 30°C at a controlled rate of 10°C/min. This scan provides information on the crystallization behavior.

-

Second Heating Scan: Reheat the sample from 30°C to ~270°C at 10°C/min. This scan reveals the thermal properties of the material after a controlled thermal history, providing a more intrinsic measure of its melting point and any other transitions.

-

-

Data Acquisition: Record the differential heat flow between the sample and the reference as a function of temperature.

-

Data Analysis: The resulting DSC thermogram is analyzed to identify the melting temperature (Tm) as the peak of the endothermic transition.

Proposed Thermal Decomposition Mechanism

The thermal decomposition of this compound is expected to proceed via a radical mechanism initiated by the homolytic cleavage of the weakest bonds in the molecule, which are the C-C bonds between the anthracene core and the tert-butyl groups.

Proposed Pathway:

References

A Comprehensive Technical Guide to 2,6-Di-tert-butylanthracene for Researchers and Drug Development Professionals

Introduction: Unveiling the Potential of a Sterically Hindered Polycyclic Aromatic Hydrocarbon

2,6-Di-tert-butylanthracene (DTBA) is a polycyclic aromatic hydrocarbon (PAH) characterized by an anthracene core functionalized with two bulky tert-butyl groups at the 2 and 6 positions. This substitution pattern imparts unique steric and electronic properties, leading to enhanced solubility in organic solvents, high thermal and chemical stability, and distinct photophysical characteristics compared to its parent anthracene. These attributes make this compound a valuable building block and functional material in diverse fields, from organic electronics to potential applications in pharmaceutical research. This in-depth guide provides a comprehensive overview of commercial suppliers, synthesis, analytical characterization, and key applications of this compound, tailored for researchers, scientists, and drug development professionals.

Commercial Availability: A Comparative Analysis of Suppliers

A reliable and well-characterized source of this compound is paramount for reproducible research and development. Several chemical suppliers offer this compound with varying purity levels, quantities, and pricing. Below is a comparative table of prominent commercial suppliers.

| Supplier | Product Number | Purity | Available Quantities | Price (USD, Approx.) | Storage Conditions |

| Biosynth [1] | MCA37558 | Not specified | 250 mg, 500 mg, 1 g, 5 g | $260 (250 mg) - $2,200 (5 g) | 2°C - 8°C[1] |

| ChemShuttle | 155376 | 95% | 1 g, 5 g, 10 g, 25 g | $980 (5 g) - $2,500 (25 g) | 2-8°C |

| Advanced ChemBlocks [2] | U136287 | 95% | Not specified | Inquire for price | Not specified |

| Luminix Health [3] | Not specified | Not specified | 250 mg, 500 mg, 1 g, 5 g | Inquire for price | +2 to +8 °C |

| ChemicalBook [4] | CB8766973 | Not specified | Inquire | Inquire for price | Not specified |

| Sigma-Aldrich | S238481 | AldrichCPR* | 25 mg | $121 | Not specified |

*Note: For the Sigma-Aldrich product (2,6-DI-TERT-BUTYL-ANTHRAQUINONE), the buyer assumes responsibility for confirming product identity and purity[5].

Researchers should carefully consider the purity requirements of their specific application when selecting a supplier. For applications in organic electronics, high purity (typically >99%) is often crucial, and it may be necessary to inquire with suppliers about the availability of higher grades or custom synthesis.

Synthesis of this compound: A Step-by-Step Protocol

The most common and direct method for the synthesis of this compound is the Friedel-Crafts alkylation of anthracene with a tert-butylating agent. The following protocol is a representative procedure based on established chemical principles.

Experimental Protocol: Friedel-Crafts Alkylation of Anthracene

Materials:

-

Anthracene

-

tert-Butyl alcohol

-

Trifluoroacetic acid or a Lewis acid catalyst (e.g., Aluminum chloride)

-

Anhydrous solvent (e.g., Dichloromethane or Nitrobenzene)

-

Hydrochloric acid (for workup)

-

Sodium bicarbonate solution (for neutralization)

-

Anhydrous magnesium sulfate (for drying)

-

Hexane or other suitable solvent for recrystallization

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve anthracene in the chosen anhydrous solvent.

-

Slowly add the Lewis acid catalyst (e.g., aluminum chloride) to the solution while stirring. The mixture may warm up.

-

Add tert-butyl alcohol dropwise to the reaction mixture. The ratio of reactants can be adjusted to favor the di-substituted product.

-

Heat the reaction mixture to reflux and maintain the temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and quench it by slowly pouring it over a mixture of crushed ice and concentrated hydrochloric acid.

-

Separate the organic layer and wash it successively with water and a saturated sodium bicarbonate solution.

-

Dry the organic layer over anhydrous magnesium sulfate and filter.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., hexane or ethanol) to yield this compound as a crystalline solid.

Analytical Characterization: Ensuring Quality and Purity

Thorough analytical characterization is essential to confirm the identity and purity of this compound. The following are key analytical techniques and expected results.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is a crucial tool for structural confirmation. Due to the symmetry of the 2,6-disubstituted anthracene core, a relatively simple spectrum is expected. The spectrum should show signals corresponding to the aromatic protons and a prominent singlet for the eighteen equivalent protons of the two tert-butyl groups.

-

¹³C NMR: The carbon NMR spectrum provides further confirmation of the molecular structure. A ¹³C NMR spectrum of this compound is available on PubChem[6].

Mass Spectrometry (MS)

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is an excellent technique for assessing the purity of this compound and identifying any potential byproducts from the synthesis. The mass spectrum will show the molecular ion peak corresponding to the compound's molecular weight (290.44 g/mol ). A reference to a GC-MS analysis of this compound can be found on PubChem[6].

Applications in Research and Development

The unique properties of this compound make it a promising candidate for various advanced applications.

Organic Electronics: A Luminescent Material for OLEDs

The anthracene core is a well-known blue-emitting chromophore. The introduction of tert-butyl groups enhances the material's processability and film-forming properties, which are crucial for the fabrication of organic light-emitting diodes (OLEDs). Derivatives of this compound have been successfully used as efficient deep-blue emitters in OLEDs[7]. The bulky tert-butyl groups can also serve to create amorphous thin films, which are beneficial for device stability and efficiency. It can be utilized as a host material for phosphorescent emitters or as a blue-emitting dopant itself.

Illustrative OLED Fabrication Workflow:

-

Substrate Preparation: A patterned indium tin oxide (ITO) coated glass substrate is cleaned sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol.

-

Hole Injection Layer (HIL) Deposition: A thin layer of a suitable HIL material is deposited onto the ITO substrate by spin-coating or thermal evaporation.

-

Hole Transport Layer (HTL) Deposition: An HTL material is then deposited on top of the HIL.

-

Emissive Layer (EML) Deposition: A solution containing this compound (as a host or emitter) and other necessary components is deposited via spin-coating or a blend of the host and dopant is co-evaporated in a high-vacuum chamber.

-

Electron Transport Layer (ETL) and Electron Injection Layer (EIL) Deposition: Subsequent layers of an ETL and an EIL are deposited.

-

Cathode Deposition: A metal cathode (e.g., LiF/Al) is deposited by thermal evaporation.

-

Encapsulation: The device is encapsulated to protect it from moisture and oxygen.

Potential in Drug Development and Delivery

While direct applications of this compound in pharmaceuticals are not yet widely established, the anthracene scaffold is present in several anticancer agents[8][9][10][11]. The lipophilic nature and rigid structure of the anthracene core make it an interesting platform for the development of new therapeutic agents. The tert-butyl groups can modulate the compound's solubility and interaction with biological targets.

Furthermore, anthracene derivatives are being explored for their potential in targeted drug delivery systems. For instance, anthracene-functionalized micelles have been designed for sustained drug release and enhanced phototherapy in cancer treatment[12]. The ability of anthracene to undergo photodimerization upon exposure to UV light offers a mechanism for creating photo-responsive drug carriers. The steric hindrance provided by the tert-butyl groups in this compound could influence the kinetics and efficiency of such photodimerization processes, offering a tunable parameter for designing advanced drug delivery vehicles.

Safety and Handling